molecular formula C21H18BrFN2O4S B7714600 N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide

N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide

Cat. No.: B7714600
M. Wt: 493.3 g/mol
InChI Key: GBEVCKOVWBLKQC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

    Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.

    Sulfonamide Formation: Reaction of the intermediate with a sulfonamide reagent to introduce the sulfonamide group.

    Acetamide Formation: Coupling of the sulfonamide intermediate with an acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens (bromine and fluorine), the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, nucleophilic substitution may yield derivatives with different substituents, while hydrolysis may result in the formation of corresponding carboxylic acids or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide: Similar structure with chlorine instead of bromine.

    N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]propionamide: Similar structure with a propionamide group instead of acetamide.

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide is unique due to the specific combination of bromine, fluorine, and sulfonamide groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrFN2O4S/c1-14-3-2-4-16(11-14)25-30(27,28)18-8-6-17(7-9-18)29-13-21(26)24-20-10-5-15(22)12-19(20)23/h2-12,25H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEVCKOVWBLKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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